Cholesta-5,8(14)-dien-3β-ol

Vue d'ensemble

Description

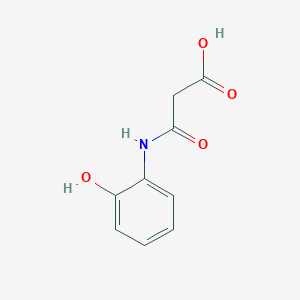

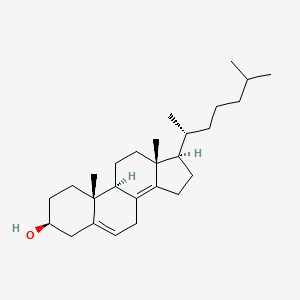

“Cholesta-5,8(14)-dien-3beta-ol” is a sterol with the molecular formula C27H44O . It has an average mass of 384.638 Da and a mono-isotopic mass of 384.339203 Da . This compound is also known by its IUPAC name, "(3β)-Cholesta-5,8(14)-dien-3-ol" .

Synthesis Analysis

The synthesis of “Cholesta-5,8(14)-dien-3beta-ol” involves the Swern oxidation of cholesta-5,8-dien-3β-ol and other unlabeled C27 sterols to yield the corresponding 3-ketosteroids . The reduction of these 3-ketosteroids with tritiated NaBH4 gives the desired 3α-3H sterols .

Molecular Structure Analysis

The molecular structure of “Cholesta-5,8(14)-dien-3beta-ol” includes 6 defined stereocenters . The structure also features 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 5 freely rotating bonds .

Chemical Reactions Analysis

The reaction of “Cholesta-5,8(14)-dien-3beta-ol” yields 4,4-dimethylcholesta-8,14-dien-3β-ol, which is subsequently transformed into zymosterol by Δ14-reduction carried out by the respective enzyme Δ14-reductase and iterative double demethylation by the C4-demethylase complex .

Physical And Chemical Properties Analysis

“Cholesta-5,8(14)-dien-3beta-ol” has a density of 1.0±0.1 g/cm3, a boiling point of 494.1±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . Its enthalpy of vaporization is 87.7±6.0 kJ/mol, and it has a flash point of 212.4±20.7 °C . The compound’s index of refraction is 1.536, and it has a molar refractivity of 119.5±0.4 cm3 .

Applications De Recherche Scientifique

Comprendre les troubles génétiques

Le Cholesta-5,8(14)-dien-3β-ol a été identifié chez des patients atteints du syndrome de Smith-Lemli-Opitz, une maladie génétique. La recherche sur ce composé contribue à comprendre les anomalies biochimiques et les cibles thérapeutiques potentielles de ce syndrome .

Recherche biochimique

Ce composé est utilisé en recherche biochimique pour étudier la voie post-squalène de la biosynthèse du cholestérol. Il sert de marqueur pour comprendre les voies biochimiques complexes et le rôle des intermédiaires dans le métabolisme du cholestérol .

Diagnostic médical

En médecine, le this compound est important pour le diagnostic des troubles de la biosynthèse du cholestérol. Sa présence dans les échantillons biologiques peut indiquer des anomalies du métabolisme du cholestérol, ce qui aide à diagnostiquer les affections associées .

Biotechnologie

Le composé joue un rôle dans la recherche en biotechnologie, en particulier dans les études impliquant l'oxydation radicalaire libre du cholestérol et de ses précurseurs. Ces recherches ont des implications pour la compréhension de la physiopathologie des maladies humaines liées aux troubles de la biosynthèse du cholestérol .

Recherche pharmaceutique

Le this compound est pertinent dans la recherche pharmaceutique, en particulier dans le développement de traitements pour des troubles comme le syndrome de Smith-Lemli-Opitz. Il aide à identifier les composés thérapeutiques qui peuvent corriger les voies métaboliques affectées par le syndrome .

Sciences de l'environnement

La recherche sur ce composé s'étend aux sciences de l'environnement, où il est utilisé pour comprendre le destin environnemental des stérols. Il peut servir de composé modèle pour étudier la dégradation et la transformation des stérols dans l'environnement .

Applications industrielles

Dans les milieux industriels, le this compound est utilisé dans la production de formulations de liposomes et d'autres produits à base de lipides. Ses propriétés le rendent précieux pour la création de structures lipidiques spécialisées pour diverses applications .

Chimie analytique

Le composé est également important en chimie analytique, où il est utilisé comme étalon ou matériau de référence en chromatographie et en spectrométrie de masse. Cela aide à la quantification précise des stérols dans des échantillons biologiques complexes .

Mécanisme D'action

Target of Action

Cholesta-5,8(14)-dien-3beta-ol, also known as 8-dehydrocholesterol, is a precursor in the biosynthesis of cholesterol . It interacts with key enzymes in the cholesterol biosynthesis pathway, such as the liver X receptors (LXR) and the sterol response element-binding protein (SREBP) . These transcription factors are partially controlled by cholesterol and its precursors .

Mode of Action

The compound interacts with its targets, influencing important signaling processes . It plays a crucial role in the formation of lipid rafts, which control protein-protein interactions . This interaction leads to changes in the cellular environment and influences the function of the cell.

Biochemical Pathways

Cholesta-5,8(14)-dien-3beta-ol is involved in the post-squalene pathway of cholesterol biosynthesis . It is transformed into zymosterol by Δ14-reduction carried out by the respective enzyme Δ14-reductase and iterative double demethylation by the C4-demethylase complex .

Result of Action

The action of Cholesta-5,8(14)-dien-3beta-ol results in the production of cholesterol and its precursors . These compounds have important biological functions, including anti-inflammatory effects and the control of transcription .

Orientations Futures

“Cholesta-5,8(14)-dien-3beta-ol” is used as a fluorescent probe to track the presence and migration of cholesterol in vivo . It has been used in studies of cholesterol trafficking and membrane organization . Future research may continue to explore its use as a probe and its potential roles in various biological functions .

Analyse Biochimique

Biochemical Properties

Cholesta-5,8(14)-dien-3beta-ol is involved in several biochemical reactions, particularly in the biosynthesis of sterols. It interacts with enzymes such as 7-dehydrocholesterol reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24), which are crucial for the conversion of sterol intermediates to cholesterol . These interactions are essential for maintaining the balance of sterol levels within cells. The compound also interacts with nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor in these enzymatic reactions .

Cellular Effects

Cholesta-5,8(14)-dien-3beta-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of lipid rafts, which are specialized microdomains in the cell membrane that play a crucial role in protein-protein interactions and signal transduction . Additionally, the compound can modulate the activity of liver X receptors (LXR) and sterol response element-binding proteins (SREBP), which are transcription factors involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

At the molecular level, Cholesta-5,8(14)-dien-3beta-ol exerts its effects through binding interactions with various biomolecules. It acts as a substrate for enzymes like DHCR7 and DHCR24, facilitating the reduction of double bonds in sterol intermediates . This compound also influences gene expression by modulating the activity of transcription factors such as LXR and SREBP . These interactions are crucial for maintaining cellular homeostasis and regulating lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cholesta-5,8(14)-dien-3beta-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Cholesta-5,8(14)-dien-3beta-ol can be stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Cholesta-5,8(14)-dien-3beta-ol vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at certain dosage levels .

Metabolic Pathways

Cholesta-5,8(14)-dien-3beta-ol is involved in the metabolic pathways of sterol biosynthesis. It is a precursor to cholesterol and undergoes enzymatic transformations by DHCR7 and DHCR24 . These enzymes catalyze the reduction of double bonds in the sterol intermediates, leading to the formation of cholesterol. The compound also interacts with NADPH as a cofactor in these reactions . These metabolic pathways are essential for maintaining the balance of sterol levels within cells.

Transport and Distribution

Within cells and tissues, Cholesta-5,8(14)-dien-3beta-ol is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipid rafts in the cell membrane, influencing its localization and accumulation . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

Cholesta-5,8(14)-dien-3beta-ol is localized in various subcellular compartments, including the endoplasmic reticulum (ER) and the nuclear envelope . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and transcription factors within these compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its biological activity and function .

Propriétés

IUPAC Name |

(3S,9S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNCIOAUQVURTQ-RQZUOROGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)